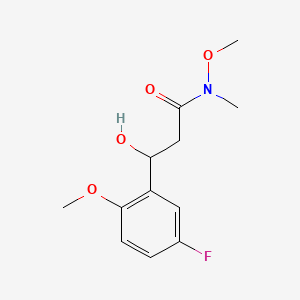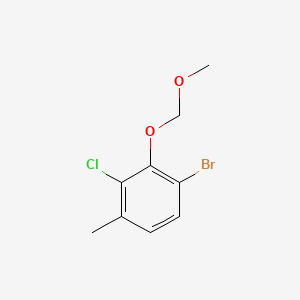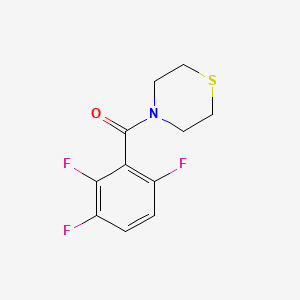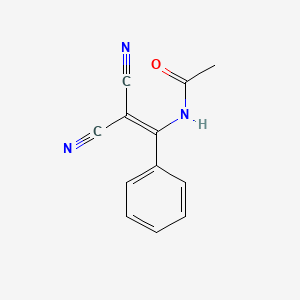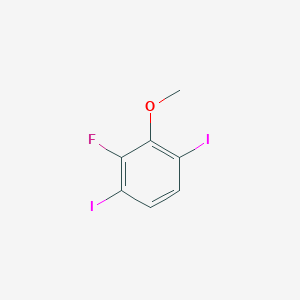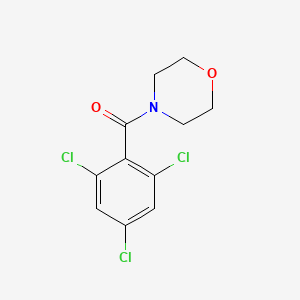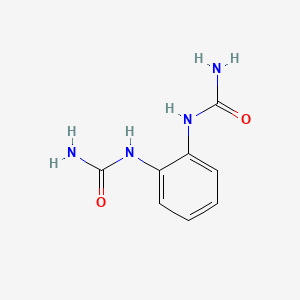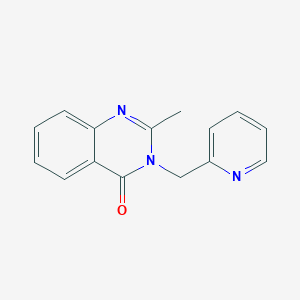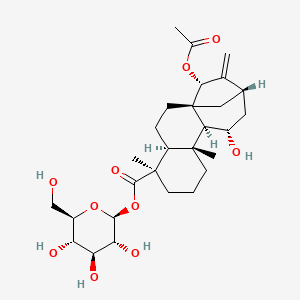
1,3-Di(pyridin-3-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Di-3-pyridinyl-2-propen-1-one is an organic compound with the molecular formula C13H10N2O. It is characterized by the presence of two pyridine rings attached to a propenone backbone. This compound is known for its applications in various fields, including medicinal chemistry and material science .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Di-3-pyridinyl-2-propen-1-one can be synthesized through several methods. One common synthetic route involves the reaction of 3-acetylpyridine with N,N-dimethylformamide dimethyl acetal in the presence of a solvent like xylene. The reaction mixture is heated to 140°C for 20 hours, during which methanol is distilled off periodically. The resulting product is then recrystallized from xylene to obtain 1,3-Di-3-pyridinyl-2-propen-1-one as yellow crystals .
Industrial Production Methods
Industrial production methods for 1,3-Di-3-pyridinyl-2-propen-1-one typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous distillation and advanced purification techniques .
化学反応の分析
Types of Reactions
1,3-Di-3-pyridinyl-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Pyridine carboxylic acids.
Reduction: Pyridine alcohols.
Substitution: Halogenated pyridine derivatives.
科学的研究の応用
1,3-Di-3-pyridinyl-2-propen-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Acts as an inhibitor for specific enzymes, such as PFKFB3, which is involved in glycolysis[][4].
Medicine: Investigated for its potential in cancer treatment due to its ability to inhibit cancer cell proliferation[][4].
Industry: Utilized in the production of advanced materials and as a precursor for functional materials[][4].
作用機序
The mechanism of action of 1,3-Di-3-pyridinyl-2-propen-1-one involves its interaction with molecular targets such as enzymes. For instance, it inhibits PFKFB3, an enzyme that regulates glucose metabolism. By inhibiting this enzyme, the compound reduces glycolysis, which in turn affects cell proliferation and survival. This mechanism is particularly relevant in cancer research, where the compound is studied for its potential to inhibit tumor growth .
類似化合物との比較
1,3-Di-3-pyridinyl-2-propen-1-one can be compared with similar compounds such as:
3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one:
1,3-Di(2-pyridyl)-1,3-propanedione: Used in fluorogenic labeling and has applications in analytical chemistry.
Uniqueness
1,3-Di-3-pyridinyl-2-propen-1-one is unique due to its dual pyridine structure, which provides specific binding properties and reactivity. This makes it particularly valuable in medicinal chemistry and enzyme inhibition studies .
特性
分子式 |
C13H10N2O |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
(E)-1,3-dipyridin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H10N2O/c16-13(12-4-2-8-15-10-12)6-5-11-3-1-7-14-9-11/h1-10H/b6-5+ |
InChIキー |
KXLMRYRHYQJMHE-AATRIKPKSA-N |
異性体SMILES |
C1=CC(=CN=C1)/C=C/C(=O)C2=CN=CC=C2 |
正規SMILES |
C1=CC(=CN=C1)C=CC(=O)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R,2R,4R,8S,9R,10S,12S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-12-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14759026.png)

